N-methyl-N-[1-(quinolin-2-yl)piperidin-4-yl]pyridin-2-amine
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Overview
Description
N-methyl-N-[1-(quinolin-2-yl)piperidin-4-yl]pyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(quinolin-2-yl)piperidin-4-yl]pyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of quinoline derivatives with piperidine and pyridine intermediates. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(quinolin-2-yl)piperidin-4-yl]pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated amine derivatives.
Scientific Research Applications
N-methyl-N-[1-(quinolin-2-yl)piperidin-4-yl]pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(quinolin-2-yl)piperidin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(2-quinolinylmethyl)amine
- N-methyl-N-(pyridin-2-ylmethyl)amine
- N-methyl-N-(quinolin-2-yl)piperidine
Uniqueness
N-methyl-N-[1-(quinolin-2-yl)piperidin-4-yl]pyridin-2-amine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H22N4 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-methyl-N-(1-quinolin-2-ylpiperidin-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C20H22N4/c1-23(19-8-4-5-13-21-19)17-11-14-24(15-12-17)20-10-9-16-6-2-3-7-18(16)22-20/h2-10,13,17H,11-12,14-15H2,1H3 |
InChI Key |
DXSNNVQSMAVBBB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC3=CC=CC=C3C=C2)C4=CC=CC=N4 |
Origin of Product |
United States |
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